Undeceth-3

Description

Properties

CAS No. |

88299-47-2 |

|---|---|

Molecular Formula |

C17H36O4 |

Molecular Weight |

304.5 g/mol |

IUPAC Name |

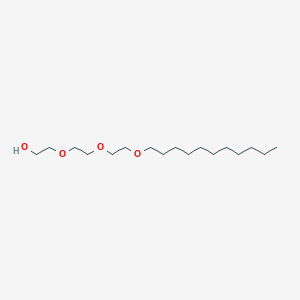

2-[2-(2-undecoxyethoxy)ethoxy]ethanol |

InChI |

InChI=1S/C17H36O4/c1-2-3-4-5-6-7-8-9-10-12-19-14-16-21-17-15-20-13-11-18/h18H,2-17H2,1H3 |

InChI Key |

ASULYNFXTCGEAN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCOCCOCCOCCO |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis of Undeceth-3 via Ethoxylation of Undecyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undeceth-3, a polyethylene (B3416737) glycol ether of undecyl alcohol, is a nonionic surfactant widely utilized in the cosmetic and pharmaceutical industries for its emulsifying, cleansing, and solubilizing properties.[1][2] Its synthesis is achieved through the ethoxylation of undecyl alcohol, a process involving the ring-opening addition of ethylene (B1197577) oxide. This technical guide provides an in-depth overview of the synthesis of this compound, including the underlying reaction mechanism, a discussion of catalytic systems, a representative experimental protocol, and methods for purification and characterization. The information presented is intended to serve as a comprehensive resource for professionals engaged in the research and development of formulations containing this versatile excipient.

Introduction

This compound is chemically defined as the polyethylene glycol derivative of undecyl alcohol with an average of three repeating ethylene oxide units.[1] The general chemical structure is CH₃(CH₂)₁₀(OCH₂CH₂)nOH, where 'n' has an average value of 3.[1] This amphiphilic structure, comprising a hydrophobic undecyl tail and a hydrophilic polyoxyethylene head, imparts surface-active properties to the molecule, enabling it to reduce surface tension at oil-water interfaces.[3] Consequently, this compound finds extensive application as an emulsifier, cleansing agent, and solubilizer in various formulations.[3][4] The synthesis of this compound is primarily achieved through the ethoxylation of undecyl alcohol, a reaction that is influenced by several factors including the choice of catalyst, temperature, and pressure.

Reaction Mechanism and Catalysis

The synthesis of this compound proceeds via the ethoxylation of undecyl alcohol, which is a base-catalyzed anionic ring-opening polymerization of ethylene oxide. The general reaction scheme is as follows:

CH₃(CH₂)₁₀OH + 3 C₂H₄O → CH₃(CH₂)₁₀(OCH₂CH₂)₃OH

The process can be catalyzed by either basic or acidic catalysts, with basic catalysts being more common in industrial applications to minimize the formation of byproducts like polyethylene glycol (PEG).[5]

Catalytic Systems

The choice of catalyst significantly impacts the reaction rate and the molecular weight distribution (polydispersity) of the resulting ethoxylates.[5]

-

Basic Catalysts: Conventional basic catalysts include alkali metal hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., NaOCH₃).[5] These catalysts typically lead to a broad distribution of ethoxymers.

-

Acidic Catalysts: Lewis acids such as BF₃ and SnCl₄ can also be used. While they may offer a narrower molecular weight distribution, they can also promote the formation of undesired byproducts.[5]

-

Narrow-Range Ethoxylation (NRE) Catalysts: Modern catalysts, often based on layered double hydroxides or other complex materials, have been developed to produce alcohol ethoxylates with a narrower distribution of ethylene oxide units. This can lead to products with more defined properties.

The polydispersity of the final product is a critical parameter, as it influences the surfactant's performance characteristics.

Experimental Protocol: A Representative Synthesis

The following protocol describes a laboratory-scale synthesis of this compound. It is a representative example based on typical conditions for fatty alcohol ethoxylation and should be optimized for specific laboratory conditions and desired product specifications.

Materials:

-

Undecyl alcohol (1-undecanol)

-

Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) pellets (catalyst)

-

Ethylene oxide

-

Nitrogen gas (inert atmosphere)

-

High-pressure autoclave reactor equipped with a stirrer, heating mantle, and temperature and pressure controls

Procedure:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned, dried, and purged with nitrogen to ensure an inert atmosphere.

-

Charging Reactants: A known amount of undecyl alcohol is charged into the reactor. The catalyst (e.g., 0.1-0.5% by weight of the alcohol) is then added.

-

Dehydration: The mixture is heated to 100-120°C under a vacuum or with a nitrogen sparge to remove any traces of water, which can lead to the formation of polyethylene glycol byproducts.

-

Ethoxylation: After dehydration, the reactor is sealed and heated to the reaction temperature, typically in the range of 140-180°C. Ethylene oxide is then introduced into the reactor under pressure (e.g., 2-5 bar). The amount of ethylene oxide is carefully metered to achieve the target average of 3 ethylene oxide units per molecule of undecyl alcohol. The reaction is exothermic and requires careful temperature control.

-

Reaction Monitoring: The progress of the reaction is monitored by the drop in reactor pressure as the ethylene oxide is consumed. The reaction is considered complete when the pressure stabilizes.

-

Cooling and Neutralization: Once the reaction is complete, the reactor is cooled. The basic catalyst is then neutralized with an acid, such as acetic acid or phosphoric acid.

-

Purification: The crude product may be purified to remove the catalyst salts and any unreacted starting material or byproducts. This can be achieved by filtration and, if necessary, vacuum stripping.

Purification and Characterization

Purification

The primary impurities in the crude this compound product are catalyst residues (salts after neutralization), unreacted undecyl alcohol, and polyethylene glycols (PEGs) formed from trace water.

-

Filtration: The neutralized catalyst salts can be removed by filtration.

-

Vacuum Stripping: Unreacted alcohol and low molecular weight volatiles can be removed by heating the product under vacuum.

Characterization

A combination of analytical techniques is employed to confirm the structure and purity of the synthesized this compound.

-

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC): These techniques are used to determine the distribution of ethylene oxide oligomers in the product.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify unreacted undecyl alcohol and low molecular weight ethoxylates.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for characterizing the distribution of higher molecular weight alcohol ethoxylates.[8]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic peaks for C-H stretching of the alkyl chain, C-O-C stretching of the ether linkages, and a broad O-H stretching band for the terminal hydroxyl group.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information, allowing for the confirmation of the undecyl group and the polyoxyethylene chain. The ratio of the integrals of the protons on the alkyl chain to those on the ethylene oxide units can be used to estimate the average degree of ethoxylation.[9]

Data Presentation

Due to the proprietary nature of industrial processes, specific quantitative data for the synthesis of this compound is not widely available in the public domain. However, the following tables provide a template for the types of data that should be collected and organized during the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields for this compound Synthesis

| Parameter | Catalyst A (e.g., KOH) | Catalyst B (e.g., NRE Catalyst) |

| Undecyl Alcohol (moles) | X | X |

| Ethylene Oxide (moles) | 3X | 3X |

| Catalyst Loading (wt%) | 0.2 | 0.1 |

| Temperature (°C) | 160 | 150 |

| Pressure (bar) | 4 | 3 |

| Reaction Time (hours) | 6 | 8 |

| Crude Yield (%) | 95 | 97 |

| Purified Yield (%) | 90 | 94 |

Table 2: Physicochemical and Analytical Data for Synthesized this compound

| Property | Catalyst A Product | Catalyst B Product |

| Appearance | Clear, viscous liquid | Clear, viscous liquid |

| Average Molar Mass ( g/mol ) | ~304.47 | ~304.47 |

| Hydroxyl Value (mg KOH/g) | Theoretical: ~184 | Theoretical: ~184 |

| Polydispersity Index (PDI) | Broad | Narrow |

| Unreacted Alcohol (%) | < 5 | < 2 |

| PEG Content (%) | < 2 | < 1 |

Visualizations

Synthesis Pathway

Caption: Reaction pathway for the base-catalyzed synthesis of this compound.

Experimental Workflow

Caption: A typical workflow for the synthesis and analysis of this compound.

Conclusion

The synthesis of this compound via the ethoxylation of undecyl alcohol is a well-established process that allows for the production of a versatile nonionic surfactant. The properties of the final product are highly dependent on the reaction conditions and, most notably, the catalytic system employed. For researchers and developers, a thorough understanding of these parameters is crucial for obtaining this compound with the desired characteristics for specific applications in cosmetics, pharmaceuticals, and other industries. The analytical characterization of the product is essential to ensure its quality, purity, and the desired distribution of ethylene oxide units. This guide provides a foundational understanding of the synthesis and analysis of this compound, serving as a valuable resource for its application in research and product development.

References

- 1. productingredients.com [productingredients.com]

- 2. parchem.com [parchem.com]

- 3. deascal.com [deascal.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. Synthesis and Properties of Primary Alcohol Ethoxylates Using Different Catalytic Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selerity.com [selerity.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

Physicochemical characteristics of Undeceth-3

An In-depth Technical Guide to the Physicochemical Characteristics of Undeceth-3

Introduction

This compound, also identified by its chemical name Polyethylene (B3416737) Glycol (3) Undecyl Ether, is a nonionic surfactant belonging to the family of polyethylene glycol ethers.[1] It is synthesized through the ethoxylation of undecanol, a fatty alcohol, where the "3" in its name signifies the average number of repeating ethylene (B1197577) oxide units in the hydrophilic portion of the molecule.[1] The molecular structure of this compound, comprising a lipophilic undecyl tail and a short hydrophilic polyoxyethylene chain, imparts amphipathic properties, enabling it to reduce surface and interfacial tension.

This dual nature makes this compound an effective agent for a variety of applications, primarily as an emulsifier, cleansing agent, and emollient in cosmetic and personal care formulations.[2][3] It facilitates the stable mixing of oil and water-based ingredients, a crucial function in the creation of creams, lotions, and cleansers.[1][4] Industrially, its applications extend to detergents, textiles, paints, and emulsion polymerization.[5] This document provides a detailed overview of the core physicochemical characteristics of this compound, outlining the experimental protocols used for their determination, for researchers, scientists, and drug development professionals.

Physicochemical Properties

The functional efficacy of this compound is dictated by its physicochemical properties. Quantitative data, largely derived from computational models, are summarized below.

General and Computed Properties

The following table outlines the key identifiers and computed chemical properties of this compound.

| Property | Value | Reference |

| IUPAC Name | 2-[2-(2-undecoxyethoxy)ethoxy]ethanol | [6] |

| Synonyms | Polyethylene Glycol (3) Undecyl Ether, Triethylene glycol monoundecyl ether, Genapol UD 030, Tomadol 1-3 | [1][6] |

| Molecular Formula | C₁₇H₃₆O₄ | [6] |

| Molecular Weight | 304.5 g/mol | [6] |

| CAS Number | 34398-01-1 | [5][7][8] |

| XLogP3 | 4.3 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 4 | [6] |

| Rotatable Bond Count | 18 | |

| Topological Polar Surface Area | 47.9 Ų | [6] |

Key Surfactant Characteristics and Determination Protocols

Hydrophilic-Lipophilic Balance (HLB)

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree to which a surfactant is hydrophilic or lipophilic. For non-ionic surfactants, the scale typically ranges from 0 to 20, where lower values indicate greater lipophilicity (W/O emulsifiers) and higher values indicate greater hydrophilicity (O/W emulsifiers).[9]

Griffin's Method (Theoretical): Developed for non-ionic surfactants like this compound, this method calculates the HLB based on the molecular weight of the hydrophilic portion (the ethylene oxide chains).[10]

-

Formula: HLB = 20 * (Mh / M)

-

Where Mh is the molecular mass of the hydrophilic part of the molecule.

-

M is the molecular mass of the entire molecule.[10]

-

For Polyoxyethylene Ethers: A simplified version of Griffin's method is often used.

-

Formula: HLB = E / 5

-

Where E is the weight percentage of the ethylene oxide content in the molecule.[11]

-

Davies' Method (Theoretical): This method calculates the HLB by summing the contributions of various functional groups within the molecule. Each group is assigned a hydrophilic or lipophilic number.

-

Formula: HLB = 7 + Σ (hydrophilic group numbers) - Σ (lipophilic group numbers)[9]

Experimental Titration Method (e.g., Greenwald's Method): This protocol involves determining the "water number" of a surfactant, which is the amount of water required to induce turbidity in a solution of the surfactant in a nonpolar solvent (like benzene (B151609) or dioxane). The HLB is then correlated with this water number.[12]

-

Preparation: A known weight of the surfactant is dissolved in a specified volume of a solvent system (e.g., dioxane with a small amount of benzene).

-

Titration: The solution is titrated with distilled water until a persistent turbidity is observed.

-

Calculation: The volume of water added (the water number) is used in an empirical equation or a calibration curve to determine the HLB value.[12]

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant in a solution above which aggregates, known as micelles, begin to form spontaneously.[13] Below the CMC, surfactant molecules exist predominantly as monomers, which may adsorb at interfaces.[14] At and above the CMC, the addition of more surfactant primarily leads to the formation of new micelles, while the monomer concentration remains relatively constant. Consequently, properties like surface tension, conductivity, and turbidity exhibit a distinct change at the CMC, allowing for its experimental determination.[15][16] The CMC is a key indicator of a surfactant's efficiency; a lower CMC indicates that less surfactant is needed to saturate interfaces and form micelles.[14]

Protocol 1: Surface Tension Method This is the most common method for determining the CMC of non-ionic surfactants.[14]

-

Apparatus: A tensiometer (using the Wilhelmy plate or Du Noüy ring method) is required.[17][18]

-

Procedure: a. A series of aqueous solutions of this compound with varying concentrations is prepared. b. The surface tension of each solution is measured at a constant temperature.[19] c. Measurements begin with the pure solvent (water) and proceed with increasing surfactant concentrations.

-

Data Analysis: a. Surface tension is plotted against the logarithm of the surfactant concentration. b. The plot will typically show two linear regions. In the first region (below the CMC), the surface tension decreases sharply with increasing concentration. In the second region (above the CMC), the surface tension remains relatively constant.[13][14] c. The CMC is determined from the intersection of the two lines extrapolated from these regions.[14]

Protocol 2: Conductivity Method This method is primarily suitable for ionic surfactants but can be adapted for non-ionic surfactants if an ionic species is solubilized within the micelles. The principle relies on the change in the mobility of charge carriers upon micelle formation.[20]

-

Apparatus: A conductivity meter.

-

Procedure: a. Prepare a dilution series of the surfactant solution. b. Measure the electrical conductivity of each solution.

-

Data Analysis: a. Plot conductivity versus surfactant concentration. b. The plot will show two lines with different slopes. The change in slope occurs at the CMC.[16][20] For non-ionic surfactants, the change may be subtle as they do not contribute directly to conductivity.

Protocol 3: Fluorescence Spectroscopy This is a highly sensitive method that uses a fluorescent probe (e.g., pyrene) that is sensitive to the polarity of its microenvironment.[20]

-

Apparatus: A spectrofluorometer.

-

Procedure: a. Prepare a dilution series of the surfactant solution, each containing a constant, low concentration of the fluorescent probe. b. Measure the fluorescence emission spectrum of the probe in each solution.

-

Data Analysis: a. The probe will preferentially partition into the hydrophobic core of the micelles as they form. This change from an aqueous (polar) to a hydrocarbon-like (non-polar) environment causes a measurable shift in the fluorescence spectrum (e.g., a change in the ratio of certain vibronic peak intensities for pyrene).[21] b. Plot the fluorescence intensity ratio against the surfactant concentration. The point of sharp change in the ratio corresponds to the CMC.[20]

Surface Tension

Surface tension is the property of a liquid that allows it to resist an external force due to the cohesive nature of its water molecules. Surfactants like this compound reduce this tension by adsorbing at the liquid-air interface, disrupting the cohesive energy.[4][19] This property is fundamental to their function as wetting and emulsifying agents.

Protocol 1: Wilhelmy Plate Method This is a universal and reliable method for measuring equilibrium surface tension.[19][22]

-

Apparatus: A force tensiometer equipped with a thin platinum plate of known geometry.[23]

-

Procedure: a. The platinum plate is meticulously cleaned and attached to a microbalance. b. The plate is lowered until it just touches the surface of the this compound solution. c. The liquid wets the plate, and the force due to surface tension pulls the plate into the liquid. d. The tensiometer measures this downward force.

-

Calculation: The surface tension (γ) is calculated from the measured force (F), the wetted perimeter of the plate (L), and the contact angle (θ), which is assumed to be zero for a properly wetted platinum plate.

-

Formula: γ = F / (L * cosθ)[19]

-

Protocol 2: Du Noüy Ring Method This classic method measures the force required to detach a platinum-iridium ring from the surface of a liquid.[18]

-

Apparatus: A force tensiometer with a platinum-iridium ring.

-

Procedure: a. The ring is placed below the surface of the this compound solution. b. The ring is slowly pulled upwards through the interface. c. The force is measured and increases until the lamella of liquid held by the ring breaks.

-

Calculation: The surface tension is calculated from the maximum force recorded, just before detachment, with the application of a correction factor.[22]

Protocol 3: Pendant Drop Shape Analysis This optical method determines surface tension by analyzing the shape of a drop of liquid hanging from a needle tip.[22][23]

-

Apparatus: An optical tensiometer with a high-resolution camera, a light source, and software for drop shape analysis.

-

Procedure: a. A drop of the this compound solution is formed at the tip of a syringe needle. b. The shape of the drop is determined by the balance between surface tension (which tries to make it spherical) and gravity (which elongates it). c. The camera captures an image of the drop profile.

-

Calculation: The software analyzes the drop shape and fits it to the Young-Laplace equation to calculate the surface tension.[23] This method is particularly useful for measuring dynamic surface tension.[22]

Applications in Research and Development

This compound serves as a versatile excipient in formulation science. Its primary roles include:

-

Emulsifier: It stabilizes oil-in-water (O/W) and water-in-oil (W/O) emulsions, which is critical for formulating creams and lotions containing both aqueous and lipid-soluble active pharmaceutical ingredients (APIs).[1][4]

-

Solubilizing Agent: For poorly water-soluble drugs, this compound can form micelles that encapsulate the drug molecules in their hydrophobic core, thereby increasing their apparent solubility in aqueous media. This is a key strategy for improving the bioavailability of certain APIs.

-

Wetting Agent: By reducing the surface tension of a liquid, this compound can improve the spreading and penetration of formulations on surfaces like the skin.[18]

In the context of drug development, understanding the physicochemical properties outlined in this guide is paramount. The HLB value helps formulators select the appropriate emulsifier system for a desired emulsion type.[9] The CMC is the minimum concentration required for solubilization effects and is a crucial parameter for optimizing formulation efficiency and cost-effectiveness.[14] Surface tension measurements provide direct insight into a formulation's wetting and spreading capabilities.[19] While primarily used as an excipient, the safety and low irritation potential of this compound make it a valuable component in topical and dermatological product development.[6]

References

- 1. deascal.com [deascal.com]

- 2. specialchem.com [specialchem.com]

- 3. incibeauty.com [incibeauty.com]

- 4. cosmileeurope.eu [cosmileeurope.eu]

- 5. parchem.com [parchem.com]

- 6. This compound | C17H36O4 | CID 10040734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. productingredients.com [productingredients.com]

- 8. This compound [chemicalbook.com]

- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 10. pharmajournal.net [pharmajournal.net]

- 11. Calculation of the HLB - How to choose an emulsifier? - Greengredients® [greengredients.it]

- 12. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 13. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 14. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 15. justagriculture.in [justagriculture.in]

- 16. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Tensiometer for surface tension measurement | Infrastructure database [resources.faru.edu.pl]

- 18. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]

- 19. commons.erau.edu [commons.erau.edu]

- 20. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 21. agilent.com [agilent.com]

- 22. tegewa.de [tegewa.de]

- 23. biolinscientific.com [biolinscientific.com]

A Technical Guide to the Critical Micelle Concentration of Undeceth-3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undeceth-3, a nonionic surfactant, finds extensive application in the pharmaceutical and cosmetic industries as an emulsifier, solubilizing agent, and wetting agent. A pivotal characteristic governing its efficacy in these roles is the Critical Micelle Concentration (CMC). The CMC is the concentration threshold at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles. This guide provides a comprehensive overview of the theoretical underpinnings of the CMC of this compound, detailed experimental protocols for its determination, and a structured presentation of relevant data. The methodologies discussed are particularly pertinent for researchers and professionals engaged in formulation science and drug delivery systems.

Introduction to Critical Micelle Concentration (CMC)

Surfactants, or surface-active agents, are amphiphilic molecules possessing both a hydrophilic (water-attracting) head group and a hydrophobic (water-repelling) tail. In aqueous solutions, at low concentrations, surfactant monomers primarily adsorb at the air-water interface, leading to a reduction in surface tension. As the concentration of the surfactant increases, the interface becomes saturated. Beyond a specific concentration, known as the Critical Micelle Concentration (CMC), the monomers spontaneously assemble into organized colloidal structures called micelles to minimize the unfavorable interaction between their hydrophobic tails and water.[1][2] This phenomenon is accompanied by abrupt changes in various physicochemical properties of the solution, which can be monitored to determine the CMC.[2][3]

The CMC is a critical parameter in drug development as it dictates the concentration at which a surfactant can effectively solubilize poorly water-soluble drugs within the hydrophobic cores of the micelles, thereby enhancing their bioavailability. For this compound, a polyoxyethylene ether of undecyl alcohol, understanding its CMC is essential for optimizing formulations and ensuring product stability and performance.

Physicochemical Properties of this compound

| Property | Value/Description | Source |

| Chemical Name | Polyethylene Glycol (3) Undecyl Ether | [4] |

| Synonyms | Tomadol 1-3, Neodol 1-3, Genapol UD 030 | [5] |

| Molecular Formula | C17H36O4 | [5] |

| Molecular Weight | 304.5 g/mol | [5] |

| Type | Nonionic Surfactant | [6] |

| Functions | Emulsifying agent, Skin conditioning agent, Surfactant | [6][7] |

Experimental Determination of the CMC of this compound

Surface Tensiometry

This is the most direct and widely used method for determining the CMC of all classes of surfactants, including nonionic ones.[8] It relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[1]

Experimental Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in deionized water (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC. The concentration intervals should be smaller in the region where the CMC is anticipated.

-

Surface Tension Measurement: Measure the surface tension of each solution using a surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method). Ensure temperature control throughout the experiment.[1]

-

Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The plot will typically show two linear regions. The CMC is determined from the intersection of the two lines.[1]

References

- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. deascal.com [deascal.com]

- 5. This compound | C17H36O4 | CID 10040734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. specialchem.com [specialchem.com]

- 8. justagriculture.in [justagriculture.in]

Undeceth-3: A Technical Guide to its Hydrophilic-Lipophilic Balance (HLB) and Physicochemical Properties

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Undeceth-3, a nonionic surfactant, with a primary focus on its Hydrophilic-Lipophilic Balance (HLB) value. Understanding the HLB value is crucial for formulators in the pharmaceutical, cosmetic, and chemical industries to optimize emulsion stability, drug delivery systems, and overall product performance. This document synthesizes key data, outlines experimental methodologies for HLB determination, and presents a logical framework for understanding the properties of this compound.

Physicochemical Properties of this compound

This compound is the polyethylene (B3416737) glycol ether of undecyl alcohol, where the number '3' indicates the average number of ethylene (B1197577) oxide units in the hydrophilic chain.[1] Its chemical structure dictates its surface-active properties and its utility as an emulsifier, wetting agent, and detergent intermediate.[2][3] A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| INCI Name | This compound | [1] |

| Chemical Name | Polyethylene Glycol (3) Undecyl Ether | [4] |

| CAS Number | 34398-01-1 | [2] |

| Molecular Formula | C17H36O4 | [2][5] |

| Molecular Weight | Approximately 304.5 g/mol | [2][5] |

| Calculated HLB Value | Approximately 8.3 | |

| Appearance | Varies; can be a liquid | |

| Solubility | Exhibits both hydrophilic and lipophilic properties | [2] |

| Functions | Emulsifying Agent, Surfactant, Wetting Agent, Skin Conditioning Agent, Emollient | [2][4][6] |

Hydrophilic-Lipophilic Balance (HLB) of this compound

The Hydrophilic-Lipophilic Balance (HLB) is a semi-empirical scale that quantifies the degree of hydrophilicity or lipophilicity of a surfactant.[7] This value is critical for selecting the appropriate surfactant to form stable emulsions of oils and water.[8] For non-ionic surfactants like this compound, the HLB value can be estimated using Griffin's method.[7]

Theoretical Calculation of HLB Value

Griffin's method calculates the HLB value based on the molecular weight of the hydrophilic portion of the surfactant molecule relative to the total molecular weight.[7] The formula is as follows:

HLB = 20 * (Mh / M)

Where:

-

Mh is the molecular mass of the hydrophilic portion of the molecule.

-

M is the molecular mass of the whole molecule.

For this compound (C11H23(OCH2CH2)3OH):

-

Lipophilic portion (undecyl group, C11H23): Molecular weight ≈ 155.29 g/mol

-

Hydrophilic portion (three ethylene oxide groups and a hydroxyl group, (OCH2CH2)3OH): Molecular weight ≈ 149.19 g/mol

-

Total Molecular Weight (M): Approximately 304.48 g/mol

Calculated HLB = 20 * (149.19 / 304.48) ≈ 9.8

An HLB value of approximately 9.8 suggests that this compound is a good wetting and spreading agent and can also function as an oil-in-water (O/W) emulsifier.[7]

The following diagram illustrates the position of this compound on the HLB scale and its corresponding applications.

Caption: HLB scale indicating the calculated value for this compound.

Experimental Protocols for HLB Determination

While theoretical calculations provide a good estimate, experimental determination is often necessary for precise formulation development.[9][10] Several methods can be employed to experimentally determine the HLB value of a surfactant or the required HLB of an oil phase.

Emulsion Titration Method (Water Number Determination)

This method involves titrating a surfactant solution or a blend of surfactants with water until turbidity or phase inversion occurs. The amount of water required is then correlated to the HLB value. This is an improved titrimetric method that can be suitable for commercial surfactants and their mixtures.[9]

General Protocol:

-

Prepare a solution of the surfactant (e.g., this compound) in a suitable solvent (e.g., a blend of dioxane and benzene).

-

Titrate this solution with distilled water with constant stirring.

-

The endpoint is the first sign of persistent turbidity, indicating the formation of a stable emulsion or the point of phase inversion.

-

The volume of water added (the "water number") is used to calculate the HLB value using empirical formulas or calibration curves derived from surfactants with known HLB values.

Emulsion Stability Method

This method involves preparing a series of emulsions with a specific oil and a range of surfactant blends with varying HLB values. The stability of these emulsions is then observed over time to determine the optimal HLB for that oil.[10]

General Protocol:

-

Select an oil phase for which the required HLB is to be determined using this compound as one of the emulsifiers.

-

Prepare a series of emulsifier blends with varying HLB values. This is often done by mixing a high-HLB emulsifier with a low-HLB emulsifier in different ratios.

-

Prepare emulsions using a consistent oil-to-water ratio and emulsifier concentration for each blend.

-

Homogenize all emulsions under identical conditions (e.g., using a high-shear mixer).

-

Observe the emulsions for signs of instability, such as creaming, coalescence, or phase separation, over a set period (e.g., 24 hours, one week).

-

The HLB of the emulsifier blend that produces the most stable emulsion is considered the required HLB of the oil.

The following diagram illustrates the workflow for the emulsion stability method.

Caption: Workflow for determining optimal HLB via emulsion stability.

Conclusion

This compound, with a theoretically calculated HLB value of approximately 9.8, is a versatile nonionic surfactant suitable for a range of applications, particularly as a wetting agent and an O/W emulsifier. For critical applications in drug development and advanced materials, it is recommended to experimentally verify the optimal HLB for a specific oil system. The methodologies outlined in this guide provide a robust framework for both theoretical estimation and empirical determination of the hydrophilic-lipophilic properties of this compound and similar surfactants, enabling more precise and effective formulation design.

References

- 1. productingredients.com [productingredients.com]

- 2. This compound - Ataman Kimya [atamanchemicals.com]

- 3. parchem.com [parchem.com]

- 4. specialchem.com [specialchem.com]

- 5. This compound | C17H36O4 | CID 10040734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. cosmileeurope.eu [cosmileeurope.eu]

- 7. Hydrophilic-lipophilic balance - Wikipedia [en.wikipedia.org]

- 8. HLB Calculator - Materials [hlbcalc.com]

- 9. chem.ubbcluj.ro [chem.ubbcluj.ro]

- 10. mdpi.com [mdpi.com]

In-Depth Technical Guide: In-Vitro Safety and Toxicity Profile of Undeceth-3

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Undeceth-3, a polyethylene (B3416737) glycol ether of undecyl alcohol, is a nonionic surfactant commonly utilized in the formulation of cosmetic and personal care products. Its primary function is as an emulsifier and surfactant. This technical guide provides a comprehensive overview of the in-vitro safety and toxicity profile of this compound, drawing from available literature and regulatory assessments. While specific quantitative in-vitro toxicity data for this compound is limited in publicly accessible domains, this guide outlines the standard methodologies and toxicological endpoints evaluated for this class of compounds. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetics when formulated to be non-irritating[1][2][3]. This document details the experimental protocols for key in-vitro assays relevant to assessing the safety of this compound, including cytotoxicity, skin irritation, ocular irritation, and genotoxicity.

General Safety and Regulatory Standing

The primary assessment of this compound's safety comes from the Cosmetic Ingredient Review (CIR), which evaluates the safety of ingredients used in cosmetics in the United States. The CIR Expert Panel has reviewed the available data on a series of undeceth compounds and concluded that this compound is safe in the present practices of use and concentration when formulated to be non-irritating[1]. The main concern highlighted is the potential for skin and eye irritation, which is a common characteristic of surfactants.

Key Points on General Safety:

-

Low Concern for Systemic Toxicity: The available data on this compound and related ethoxylated alcohols suggest a low potential for systemic toxicity, cancer, and developmental or reproductive toxicity[3].

-

Irritation Potential: As a surfactant, this compound has the potential to cause skin and eye irritation. However, in cosmetic formulations, concentrations are typically managed to minimize this effect[4].

-

Contamination Concerns: As with other ethoxylated compounds, there is a potential for contamination with ethylene (B1197577) oxide and 1,4-dioxane, which are known carcinogens. Manufacturing processes are designed to minimize these impurities.

In-Vitro Toxicity Assessment

A battery of in-vitro tests is typically employed to assess the toxicological profile of cosmetic ingredients like this compound. These assays provide crucial data on potential hazards without the use of live animals.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the potential of a substance to cause cell death. These assays measure various cellular parameters to assess viability and metabolic activity.

Data Presentation: Cytotoxicity of this compound

| Assay Type | Cell Line | Endpoint | Concentration Range | IC50 Value | Source |

| MTT Assay | HaCaT (Keratinocytes) | Mitochondrial Dehydrogenase Activity | Data not available | Data not available | N/A |

| Neutral Red Uptake | 3T3 (Fibroblasts) | Lysosomal Integrity | Data not available | Data not available | N/A |

| LDH Release | Primary Hepatocytes | Membrane Integrity | Data not available | Data not available | N/A |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells (e.g., HaCaT keratinocytes) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Exposure: Prepare serial dilutions of this compound in a suitable vehicle (e.g., cell culture medium). Remove the old medium from the cells and add 100 µL of the test compound dilutions. Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., acidified isopropanol (B130326) or DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell viability) can be determined from the dose-response curve.

Skin Irritation

In-vitro skin irritation testing is crucial for surfactants like this compound. Reconstructed human epidermis (RhE) models are the current standard for these assessments.

Data Presentation: In-Vitro Skin Irritation of this compound

| Assay Type | Model | Endpoint | Exposure Time | Viability Threshold for Irritation | Result | Source |

| RhE Test (OECD 439) | EpiDerm™, SkinEthic™ RHE | Cell Viability (MTT Assay) | 60 minutes | ≤ 50% | Data not available | N/A |

Experimental Protocol: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)

-

Tissue Preparation: Pre-incubate the RhE tissue models according to the manufacturer's instructions.

-

Test Substance Application: Apply a defined amount (e.g., 25 µL for liquids) of this compound directly onto the surface of the epidermis. Use a negative control (e.g., PBS) and a positive control (e.g., 5% SDS).

-

Exposure: Incubate the tissues for 60 minutes at 37°C.

-

Rinsing: Thoroughly rinse the tissues with PBS to remove the test substance.

-

Post-Incubation: Transfer the tissues to fresh medium and incubate for 42 hours.

-

Viability Assessment: Perform an MTT assay on the tissues.

-

Classification: If the mean tissue viability is ≤ 50%, the substance is classified as an irritant.

References

An In-depth Technical Guide to Undeceth-3 (CAS Number: 34398-01-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Undeceth-3, a nonionic surfactant with the CAS number 34398-01-1, is a polyethylene (B3416737) glycol ether of undecyl alcohol. This technical guide provides a comprehensive overview of its chemical and physical properties, mechanisms of action, and potential applications relevant to research and development. While primarily utilized in the cosmetics and personal care industries as an emulsifier, cleansing agent, and emollient, its fundamental surfactant properties may offer utility in pharmaceutical formulations and drug delivery systems. This document summarizes available quantitative data, outlines general experimental protocols for its use as a surfactant, and visualizes its key mechanisms of action through signaling pathway and workflow diagrams.

Chemical and Physical Properties

This compound is the polyethylene glycol ether of undecyl alcohol that conforms to the formula: CH3(CH2)9CH2(OCH2CH2)nOH, where 'n' has an average value of 3. Its amphiphilic nature, possessing both a hydrophobic undecyl tail and a hydrophilic polyoxyethylene head, dictates its function as a surface-active agent.[1][2][3]

Quantitative Data

The following tables summarize the key quantitative data available for this compound. It is important to note that some values may be calculated or estimated and can vary depending on the specific grade and purity of the substance.

Table 1: General Properties

| Property | Value | Source |

| CAS Number | 34398-01-1 | [4][5] |

| Molecular Formula | C17H36O4 | [6] |

| Molecular Weight | 304.5 g/mol | [1][6] |

| Synonyms | Polyethylene glycol (3) undecyl ether, Polyoxyethylene (3) undecyl ether, Triethylene glycol monoundecyl ether | [5][6][7] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Density | 0.9 ± 0.1 g/cm³ | [1] |

| Boiling Point | 397.7 ± 22.0 °C at 760 mmHg | [1] |

| Flash Point | 194.3 ± 22.3 °C | [1] |

| Vapor Pressure | 0.0 ± 2.1 mmHg at 25°C | [1] |

| Refractive Index | 1.450 | [1] |

| XLogP3 | 4.3 | [1][6] |

| Hydrogen Bond Donor Count | 1 | [1][6] |

| Hydrogen Bond Acceptor Count | 4 | [1][6] |

| Rotatable Bond Count | 18 | [1] |

| Topological Polar Surface Area | 47.9 Ų | [1] |

Mechanism of Action: Surfactant Properties

As a nonionic surfactant, the primary mechanism of action of this compound revolves around its ability to reduce surface and interfacial tension. This property is fundamental to its roles as an emulsifier and detergent.

Emulsification

This compound facilitates the formation of stable emulsions by adsorbing at the oil-water interface, thereby preventing the coalescence of dispersed droplets. Its amphiphilic structure allows it to bridge the otherwise immiscible oil and water phases.

Micelle Formation

Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant monomers self-assemble into spherical structures called micelles.[8][9] In aqueous solutions, this compound forms micelles with a hydrophobic core and a hydrophilic shell. This phenomenon is crucial for solubilizing hydrophobic substances in aqueous media, a principle that can be exploited in drug delivery.

Applications in Research and Drug Development

While specific data on this compound in pharmaceutical applications is limited, the broader class of polyoxyethylene alkyl ethers is utilized in various drug delivery systems.[10][11] Their roles include:

-

Solubilizers: To enhance the aqueous solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[10]

-

Emulsifying Agents: In the formulation of emulsions and microemulsions for oral, topical, and parenteral drug delivery.[10]

-

Wetting Agents: To improve the dissolution of solid dosage forms.

-

Niosome Formation: Nonionic surfactants are key components in the formation of niosomes, which are vesicular systems for drug delivery.[12][13]

Fatty alcohol ethoxylates, such as this compound, are also used in pharmaceutical and cosmetic compositions as emulsifiers.[11][14][15][16]

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the use of this compound in a research setting.

Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an O/W emulsion using a nonionic surfactant like this compound.[17][18][19]

Methodology:

-

Preparation of the Aqueous Phase: Dissolve a predetermined amount of this compound in deionized water. Gentle heating may be applied to facilitate dissolution.

-

Preparation of the Oil Phase: The selected oil phase (e.g., a pharmaceutical-grade oil) is prepared separately.

-

Mixing: The oil phase is slowly added to the aqueous phase while under continuous agitation.

-

Homogenization: The mixture is subjected to high-shear homogenization to reduce the droplet size of the dispersed oil phase to the desired range (typically in the nanometer to micrometer scale).

-

Characterization: The resulting emulsion is characterized for its physical properties, including droplet size distribution (e.g., by dynamic light scattering), stability (e.g., by monitoring for phase separation over time), and rheological properties.

Determination of Critical Micelle Concentration (CMC)

The CMC is a critical parameter for any surfactant. Various methods can be employed for its determination.[20][21][22][23][24] The surface tension method is a common approach.

Methodology (Surface Tension Method):

-

Prepare a series of solutions: A range of concentrations of this compound in deionized water are prepared.

-

Measure surface tension: The surface tension of each solution is measured using a tensiometer.

-

Plot the data: The surface tension is plotted as a function of the logarithm of the surfactant concentration.

-

Determine the CMC: The plot will show a sharp decrease in surface tension with increasing concentration, followed by a plateau. The concentration at which this break occurs is the CMC.

Safety and Handling

This compound is generally considered safe for use in cosmetic formulations when formulated to be non-irritating.[6] However, as with any chemical, appropriate safety precautions should be taken in a laboratory setting. Safety data sheets (SDS) for products containing this compound indicate that it can cause serious eye damage and may be toxic to aquatic life.[25] Therefore, appropriate personal protective equipment (PPE), including safety goggles and gloves, should be worn when handling this substance. Work should be conducted in a well-ventilated area.

Conclusion

This compound is a versatile nonionic surfactant with well-characterized physical and chemical properties that make it an effective emulsifier and cleansing agent. While its primary applications are in the cosmetic and personal care industries, its fundamental surfactant properties, such as the ability to form micelles and stabilize emulsions, suggest its potential for use in pharmaceutical research and drug delivery. Further investigation is warranted to explore its specific applications in these fields, particularly in the solubilization of poorly soluble drugs and the development of novel drug delivery systems. The experimental protocols outlined in this guide provide a starting point for researchers interested in exploring the utility of this compound.

References

- 1. This compound - Ataman Kimya [atamanchemicals.com]

- 2. ewg.org [ewg.org]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. parchem.com [parchem.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. This compound | C17H36O4 | CID 10040734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [thegoodscentscompany.com]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. What is the critical micelle concentration (CMC) in chemistry? | AAT Bioquest [aatbio.com]

- 10. Polyoxyethylene Alkyl Ethers - CD Formulation [formulationbio.com]

- 11. shreechem.in [shreechem.in]

- 12. ICI Journals Master List [journals.indexcopernicus.com]

- 13. Polyoxyethylene alkyl ether: Significance and symbolism [wisdomlib.org]

- 14. US7799333B2 - Emulsifier mixture containing fatty alcohols, ethoxylated fatty alcohols and oil and wax components - Google Patents [patents.google.com]

- 15. Fatty alcohol ethoxylates [schaerer-surfactants.com]

- 16. Ethoxylated Alcohol | Alcohol Ethoxylate | Venus Ethoxyethers [venus-goa.com]

- 17. Model Emulsions Stabilized with Nonionic Surfactants: Structure and Rheology Across Catastrophic Phase Inversion - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 21. Determination of Critical Micelle Concentration (CMC) of Surfactants by Contact Angle Measurement Method | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. justagriculture.in [justagriculture.in]

- 24. Determining the Critical Micelle Concentration of Surfactants by a Simple and Fast Titration Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. synthec.com.pe [synthec.com.pe]

Methodological & Application

Application Notes and Protocols for Undeceth-3 in Oil-in-Water Emulsion Stabilization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Undeceth-3, the polyethylene (B3416737) glycol ether of undecyl alcohol, is a nonionic surfactant widely utilized in the cosmetic and pharmaceutical industries for its emulsifying, cleansing, and skin-conditioning properties.[1][2][3][4] Its chemical structure, consisting of a hydrophobic undecyl tail and a short hydrophilic polyethylene glycol chain with an average of three ethylene (B1197577) oxide units, allows it to effectively reduce the interfacial tension between oil and water, thereby facilitating the formation and stabilization of emulsions.[1][3] These application notes provide detailed information and protocols for the effective use of this compound in the formulation and stabilization of oil-in-water (O/W) emulsions, particularly relevant for topical drug delivery and advanced skincare products.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is essential for successful emulsion formulation. Key parameters are summarized in the table below.

| Property | Value | Significance in Emulsion Formulation |

| Chemical Name | Polyethylene glycol (3) undecyl ether | Defines the molecule as a nonionic surfactant. |

| Molecular Formula | C17H36O4 | Indicates the molecular size and composition.[5] |

| Molecular Weight | ~304.5 g/mol | Useful for calculating molar concentrations.[5] |

| HLB Value (Estimated) | ~8-9 | The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for selecting emulsifiers. For oil-in-water emulsions, HLB values typically range from 8 to 18. An estimated HLB of 8-9 suggests this compound is suitable for O/W emulsions, particularly when blended with a more hydrophilic co-emulsifier. |

| Critical Micelle Concentration (CMC) (Estimated) | 10⁻⁴ - 10⁻³ M | The CMC is the concentration at which surfactant molecules begin to form micelles, enabling the solubilization of the oil phase.[6] Operating above the CMC is crucial for effective emulsification. The exact CMC is dependent on factors like temperature and the presence of electrolytes.[6] |

| Solubility | Dispersible in water, soluble in oils and organic solvents | This dual solubility is fundamental to its function as an emulsifier at the oil-water interface. |

| Appearance | Clear to slightly hazy liquid | Practical information for handling and formulation. |

Note: The HLB and CMC values are estimated based on the chemical structure of this compound and typical values for similar nonionic surfactants. Experimental determination is recommended for specific applications.

Mechanism of Oil-in-Water Emulsion Stabilization with this compound

This compound stabilizes oil-in-water emulsions through the formation of a protective interfacial layer around the dispersed oil droplets. This process involves several key steps:

-

Adsorption at the Oil-Water Interface: Due to its amphiphilic nature, this compound molecules preferentially migrate to the interface between the oil and water phases. The hydrophobic undecyl tail orients towards the oil phase, while the hydrophilic polyethylene glycol head orients towards the water phase.

-

Reduction of Interfacial Tension: The accumulation of this compound at the interface lowers the interfacial tension, which is the energy required to increase the surface area between the two immiscible liquids. This reduction in energy makes it easier to break down the oil phase into smaller droplets during the emulsification process.

-

Steric Hindrance: The hydrophilic polyethylene glycol chains of the this compound molecules extend into the continuous aqueous phase. These hydrated chains create a physical barrier around the oil droplets. When two droplets approach each other, the hydrophilic chains overlap, leading to a repulsive force known as steric hindrance. This repulsion prevents the droplets from coalescing and thus stabilizes the emulsion.

Caption: Mechanism of O/W emulsion stabilization by this compound.

Experimental Protocols

Materials and Equipment

-

This compound

-

Oil Phase: e.g., Mineral oil, Isopropyl myristate, Caprylic/capric triglyceride

-

Aqueous Phase: Deionized water

-

Co-emulsifier (optional): e.g., a more hydrophilic nonionic surfactant like Polysorbate 80

-

Thickening agent (optional): e.g., Xanthan gum, Carbomer

-

Preservative (if required): e.g., Phenoxyethanol

-

Active Pharmaceutical Ingredient (API) or active cosmetic ingredient (if applicable)

-

Homogenizer (high-shear mixer)

-

Magnetic stirrer and stir bar

-

Heating plate

-

Beakers and graduated cylinders

-

Analytical balance

-

pH meter

Protocol for Preparation of a 100g Oil-in-Water Emulsion

This protocol provides a general guideline. The specific concentrations of the oil phase and this compound may need to be optimized based on the desired properties of the final emulsion.

Formulation Example:

| Phase | Ingredient | Concentration (% w/w) |

| Oil Phase | Mineral Oil | 20.0 |

| This compound | 3.0 - 5.0 | |

| Aqueous Phase | Deionized Water | q.s. to 100 |

| Glycerin (humectant) | 3.0 | |

| Xanthan Gum (thickener) | 0.2 | |

| Preservative | Phenoxyethanol | 0.5 |

Procedure:

-

Preparation of the Aqueous Phase:

-

In a beaker, disperse the xanthan gum in glycerin to form a smooth slurry.

-

Add the deionized water to the slurry while stirring with a magnetic stirrer until the xanthan gum is fully hydrated and the solution is uniform.

-

Heat the aqueous phase to 70-75°C.

-

-

Preparation of the Oil Phase:

-

In a separate beaker, combine the mineral oil and this compound.

-

Heat the oil phase to 70-75°C while stirring gently until all components are melted and homogenous.

-

-

Emulsification:

-

Slowly add the oil phase to the aqueous phase while homogenizing at a moderate speed (e.g., 3000-5000 rpm).

-

Once all the oil phase has been added, increase the homogenization speed (e.g., 8000-10000 rpm) for 3-5 minutes to ensure the formation of small, uniform droplets.

-

-

Cooling and Final Additions:

-

Begin cooling the emulsion while stirring gently with a magnetic stirrer.

-

When the temperature of the emulsion is below 40°C, add the preservative.

-

Continue stirring until the emulsion reaches room temperature.

-

Adjust the pH if necessary using appropriate buffering agents.

-

Caption: Experimental workflow for O/W emulsion preparation.

Characterization of the Emulsion

The stability and performance of the prepared emulsion should be thoroughly characterized using the following methods:

| Parameter | Method | Purpose |

| Droplet Size and Distribution | Laser Diffraction or Dynamic Light Scattering (DLS) | To determine the average droplet size and polydispersity index (PDI). Smaller, more uniform droplets generally lead to a more stable emulsion. |

| Zeta Potential | Electrophoretic Light Scattering | To measure the surface charge of the oil droplets. For nonionic surfactants like this compound, the zeta potential is expected to be close to neutral. However, the presence of other charged molecules can influence this value and impact stability. |

| Viscosity and Rheology | Rheometer | To assess the flow behavior of the emulsion. Viscosity is a key factor in preventing creaming or sedimentation of the oil droplets. |

| Microscopic Examination | Optical Microscopy | To visually inspect the emulsion for signs of droplet aggregation, coalescence, or phase separation. |

| Stability Testing | - Centrifugation- Freeze-thaw cycles- Long-term storage at different temperatures (e.g., 4°C, 25°C, 40°C) | To accelerate the destabilization processes and predict the shelf-life of the emulsion. |

| pH Measurement | pH meter | To ensure the pH of the emulsion is within the desired range for the intended application and for the stability of any active ingredients. |

Applications in Drug Development

This compound can be a valuable excipient in the development of topical and transdermal drug delivery systems. Its ability to form stable O/W emulsions allows for the incorporation of both hydrophilic and lipophilic active pharmaceutical ingredients (APIs).

-

Topical Creams and Lotions: O/W emulsions provide a cosmetically elegant and non-greasy vehicle for the delivery of APIs to the skin. The aqueous external phase allows for easy application and good skin feel.

-

Enhanced Permeation: As a surfactant, this compound may act as a penetration enhancer by temporarily disrupting the lipid barrier of the stratum corneum, thereby facilitating the percutaneous absorption of APIs. The specific mechanism would involve the interaction of the surfactant with skin lipids, leading to increased fluidity of the lipid bilayers. Further studies are required to quantify this effect for this compound.

Caption: Topical drug delivery logical relationship.

Safety and Regulatory Considerations

This compound is generally considered safe for use in cosmetic and personal care products at typical concentrations. However, as with any excipient, it is crucial to consult the relevant regulatory guidelines and perform appropriate safety assessments for any new formulation, especially for pharmaceutical applications. For drug products, nonclinical safety studies should be conducted in accordance with regulatory guidelines.

Conclusion

This compound is a versatile and effective nonionic surfactant for the stabilization of oil-in-water emulsions. By carefully considering its physicochemical properties and following systematic formulation and characterization protocols, researchers and drug development professionals can successfully develop stable and efficacious topical products for a variety of applications. Further optimization of formulations containing this compound may be achieved by exploring co-emulsifiers and varying the oil phase composition to meet specific product performance requirements.

References

Undeceth-3 as an Emulsifying Agent in Microemulsion Formulation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Undeceth-3 as a primary emulsifying agent in the formulation of stable, high-performance microemulsions. The following sections detail the physicochemical properties of this compound, step-by-step protocols for microemulsion preparation and characterization, and potential applications in drug delivery.

Introduction to this compound in Microemulsions

This compound, a polyethylene (B3416737) glycol ether of undecyl alcohol, is a non-ionic surfactant widely used in the cosmetic and pharmaceutical industries.[1][2][3] Its amphipathic nature, possessing both a hydrophilic (polyoxyethylene) head and a lipophilic (undecyl) tail, allows it to reduce the interfacial tension between oil and water phases, facilitating the formation of thermodynamically stable microemulsions.[1] Microemulsions are clear, isotropic, and stable mixtures of oil, water, and surfactant, often in combination with a co-surfactant, with droplet sizes typically ranging from 10 to 100 nm.[4][5][6][7]

The unique properties of microemulsions, such as their large interfacial area, low interfacial tension, and ability to solubilize both lipophilic and hydrophilic drugs, make them attractive vehicles for various applications, including enhanced drug delivery.[8][9] this compound's role as an emulsifier is critical in forming the stable interfacial film necessary for creating these advanced drug delivery systems.[1]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to microemulsion formulation is provided in the table below. Understanding these properties is crucial for selecting appropriate oil phases and co-surfactants.

| Property | Value/Description | Significance in Microemulsion Formulation |

| Chemical Name | Polyethylene Glycol (3) Undecyl Ether | Defines its chemical structure as a non-ionic surfactant.[2] |

| Molecular Formula | C17H36O4 (approximate) | Influences its molecular weight and interfacial behavior.[10] |

| Appearance | Liquid | Ease of handling and incorporation into formulations. |

| Solubility | Soluble in oils and organic solvents; dispersible in water. | Determines its partitioning behavior between the oil and water phases. |

| Function | Emulsifying Agent, Surfactant, Skin Conditioning Agent | Primary role is to stabilize the oil-water interface.[1][3] |

| Comedogenic Rating | 1 (Minimally Comedogenic) | Suitable for topical formulations with a low likelihood of clogging pores.[2] |

Experimental Protocols

The following protocols provide a generalized framework for the formulation and characterization of this compound based microemulsions. Researchers should optimize these protocols based on the specific oil phase and active pharmaceutical ingredient (API) being used.

Protocol for Screening of Microemulsion Components

Objective: To select a suitable oil phase and co-surfactant for the formulation of a stable microemulsion with this compound.

Materials:

-

This compound

-

Various oil phases (e.g., isopropyl myristate, oleic acid, caprylic/capric triglycerides)

-

Various co-surfactants (e.g., propylene (B89431) glycol, ethanol, Transcutol®)

-

Active Pharmaceutical Ingredient (API) - optional at this stage

-

Vortex mixer

-

Magnetic stirrer

-

Water bath

Methodology:

-

Solubility Studies:

-

Determine the solubility of the API in various oils, surfactants (this compound), and co-surfactants by adding an excess amount of the API to a known volume of the vehicle.

-

Agitate the mixtures in a water bath at a controlled temperature for 24-48 hours to reach equilibrium.[11]

-

Centrifuge the samples to separate the undissolved API.

-

Analyze the supernatant for API concentration using a validated analytical method (e.g., UV-Vis spectrophotometry, HPLC).

-

Select the oil, surfactant, and co-surfactant with the highest solubilizing capacity for the API.

-

-

Construction of Pseudo-Ternary Phase Diagrams:

-

Prepare various weight ratios of this compound (surfactant) and the selected co-surfactant (Smix), for example, 1:1, 2:1, 1:2, etc.

-

For each Smix ratio, prepare a series of mixtures with the selected oil phase at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).

-

Titrate each oil-Smix mixture with water dropwise, under constant stirring.[4][12][13]

-

After each addition of water, vortex the mixture and allow it to equilibrate.

-

Visually observe the mixture for transparency. A clear, single-phase system indicates the formation of a microemulsion.

-

Plot the compositions on a triangular phase diagram to delineate the microemulsion region.

-

Protocol for Preparation of Microemulsion

Objective: To prepare a stable microemulsion formulation based on the results from the pseudo-ternary phase diagram.

Materials:

-

Selected oil phase

-

This compound

-

Selected co-surfactant

-

Purified water

-

Active Pharmaceutical Ingredient (API)

-

Magnetic stirrer

Methodology:

-

Select a composition from within the identified microemulsion region of the phase diagram.

-

Accurately weigh the required amounts of the oil phase, this compound, and the co-surfactant.

-

If an API is to be incorporated, dissolve it in the appropriate phase (oil or water) in which it is most soluble. If it is oil-soluble, dissolve it in the oil phase. If it is water-soluble, it will be added with the aqueous phase.

-

Mix the oil phase (containing the API if applicable), this compound, and the co-surfactant in a beaker with continuous stirring using a magnetic stirrer until a clear, homogenous mixture is formed.

-

Slowly add the required amount of purified water (containing the API if applicable) to the oil-surfactant mixture drop by drop while stirring continuously.

-

Continue stirring until a transparent and homogenous microemulsion is formed.[4]

Protocol for Characterization of Microemulsion

Objective: To characterize the prepared microemulsion for its physicochemical properties.

Materials and Equipment:

-

Dynamic Light Scattering (DLS) instrument (for particle size and polydispersity index)

-

Zeta potential analyzer

-

Conductometer

-

pH meter

-

Viscometer

-

Transmission Electron Microscope (TEM) - optional

Methodology:

| Parameter | Method | Description |

| Visual Inspection | Macroscopic observation | The formulation should be clear, transparent, and free from any signs of phase separation or precipitation. |

| Droplet Size and Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | Dilute the microemulsion with purified water and measure the droplet size and PDI. A narrow PDI indicates a homogenous population of droplets. |

| Zeta Potential | Electrophoretic Light Scattering | Dilute the microemulsion and measure the zeta potential to assess the surface charge and predict the stability of the formulation. |

| Electrical Conductivity | Conductometry | Measure the electrical conductivity to determine the type of microemulsion (o/w, w/o, or bicontinuous).[11][14] |

| pH Measurement | pH meter | Measure the pH of the undiluted microemulsion to ensure it is within an acceptable range for the intended application (e.g., topical).[4][11] |

| Viscosity | Viscometer | Measure the viscosity of the microemulsion to assess its flow properties.[4][11] |

| Thermodynamic Stability Studies | Centrifugation, Heating/Cooling Cycles, Freeze-Thaw Cycles | Subject the microemulsion to stress conditions to evaluate its physical stability. The formulation should remain clear and homogenous. |

| Drug Content | Validated analytical method (e.g., HPLC, UV-Vis) | Determine the concentration of the API in the final formulation to ensure uniformity. |

Data Presentation

The following tables provide a template for presenting the quantitative data obtained from the characterization experiments.

Table 1: Physicochemical Characterization of this compound Based Microemulsion Formulations

| Formulation Code | Droplet Size (nm) ± SD | Polydispersity Index (PDI) ± SD | Zeta Potential (mV) ± SD | Electrical Conductivity (µS/cm) ± SD | pH ± SD | Viscosity (cP) ± SD |

| F1 | ||||||

| F2 | ||||||

| F3 |

Table 2: Thermodynamic Stability of this compound Based Microemulsion Formulations

| Formulation Code | Centrifugation (3000 rpm, 30 min) | Heating/Cooling Cycles (4°C & 45°C, 48h each, 3 cycles) | Freeze-Thaw Cycles (-20°C & 25°C, 48h each, 3 cycles) |

| F1 | No phase separation | No phase separation | No phase separation |

| F2 | Phase separation | Turbidity observed | Phase separation |

| F3 | No phase separation | No phase separation | No phase separation |

Applications in Drug Delivery

Microemulsions formulated with this compound can serve as effective delivery systems for a wide range of APIs, particularly for topical and transdermal applications.[6][9] The small droplet size and the presence of surfactants can enhance the permeation of drugs through the skin.[9] Additionally, the ability of microemulsions to solubilize poorly water-soluble drugs can improve their bioavailability.[7][8]

Conclusion

This compound is a versatile and effective emulsifying agent for the formulation of stable and well-characterized microemulsions. By following the detailed protocols outlined in these application notes, researchers can develop robust microemulsion-based drug delivery systems. The provided templates for data presentation will aid in the systematic evaluation and comparison of different formulations, ultimately accelerating the drug development process.

References

- 1. cosmileeurope.eu [cosmileeurope.eu]

- 2. deascal.com [deascal.com]

- 3. specialchem.com [specialchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Advancements in Characterization Techniques for Microemulsions: From Molecular Insights to Macroscopic Phenomena [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Microemulsions: a potential drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]

- 9. Microemulsions as a surrogate carrier for dermal drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound | C17H36O4 | CID 10040734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Preparation and Microstructural Characterization of Griseofulvin Microemulsions Using Different Experimental Methods: SAXS and DSC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microemulsions and Nanoemulsions for Topical Delivery of Tripeptide-3: From Design of Experiment to Anti-Sebum Efficacy on Facial Skin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design and Characterization of Microemulsion Systems for Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Undeceth-3 in Solubilizing Hydrophobic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Undeceth-3 as a Solubilizing Agent

This compound is a nonionic surfactant belonging to the family of alcohol ethoxylates. It consists of an eleven-carbon undecyl alcohol backbone (hydrophobic tail) and an average of three ethylene (B1197577) oxide units (hydrophilic head). This amphipathic structure allows this compound to effectively reduce the surface tension between oil and water, making it a valuable tool for solubilizing hydrophobic compounds in aqueous media. In the pharmaceutical and research fields, where many active compounds are poorly water-soluble, this compound can be employed to enhance solubility, thereby improving bioavailability and facilitating formulation development.[1]

The mechanism of solubilization by this compound involves the formation of micelles in aqueous solutions. Above a specific concentration, known as the Critical Micelle Concentration (CMC), the surfactant molecules self-assemble into spherical structures where the hydrophobic tails form a core, and the hydrophilic heads form an outer shell that interacts with the surrounding water. Hydrophobic compounds can then partition into the hydrophobic core of these micelles, effectively being "dissolved" in the aqueous medium.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective application. While experimental data for this specific surfactant can be limited, we can estimate key parameters based on its structure and data from similar alcohol ethoxylates.

| Property | Estimated Value | Significance in Solubilization |

| Molecular Formula | C₁₇H₃₆O₄ | Defines the basic chemical identity of the molecule. |

| Molecular Weight | 304.47 g/mol | Important for calculating molar concentrations. |

| Hydrophilic-Lipophilic Balance (HLB) | ~8.7 | This value suggests that this compound is a good wetting agent and oil-in-water (o/w) emulsifier. Surfactants with HLB values in the 7-9 range are effective wetting and spreading agents.[2][3] |

| Critical Micelle Concentration (CMC) | ~200-300 mg/L | This is the concentration at which micelle formation begins, and solubilization capacity significantly increases. Operating above the CMC is crucial for effective solubilization. |

| Appearance | Cloudy Liquid | Important for visual identification and formulation aesthetics. |

| Water Solubility | Insoluble to Sparingly Soluble | As a low-mole ethoxylate, it has limited water solubility, which influences its application in purely aqueous systems versus co-solvent systems.[4] |

Note: The HLB value is estimated from technical data for Tomadol 1-3, a trade name for this compound.[3] The CMC is an estimate based on data for similar short-chain alcohol ethoxylates; the actual value may vary and should be experimentally determined for a specific application.

Signaling Pathways and Experimental Workflows

The process of micellar solubilization and a typical experimental workflow for utilizing this compound can be visualized through the following diagrams.

Caption: Mechanism of Micellar Solubilization by this compound.

Caption: Experimental Workflow for Solubilization.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound to solubilize hydrophobic compounds. It is recommended to optimize these protocols for each specific compound and application.

Protocol 1: Determination of Optimal this compound Concentration (Phase Solubility Study)

Objective: To determine the concentration of this compound that provides the desired level of solubilization for a specific hydrophobic compound.

Materials:

-

Hydrophobic compound of interest

-

This compound

-

Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Volumetric flasks and pipettes

-

Stirring plate and stir bars or a shaker

-

Analytical instrument for quantifying the hydrophobic compound (e.g., UV-Vis spectrophotometer, HPLC)

-

0.22 µm syringe filters

Procedure:

-

Prepare a series of this compound solutions: Prepare a range of this compound concentrations in the desired aqueous buffer. The concentrations should span the estimated CMC (e.g., from 0.01 g/L to 10 g/L).

-

Add excess hydrophobic compound: To a set of vials, add an excess amount of the hydrophobic compound to each this compound solution. Ensure there is undissolved solid in each vial.

-